Cellopentaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cellopentaose and related oligosaccharides involves intricate chemical processes that aim to replicate the natural assembly of glucose units. For instance, the first chemical synthesis of cellooctaose, a closely related compound, highlights the complexity and precision required in oligosaccharide synthesis, demonstrating a convergent synthetic method that minimizes side reactions like hydrolysis and glycosyl fluoride formation (Nishimura & Nakatsubo, 1996). This method's adaptability suggests potential for the synthesis of cellopentaose through similar strategies.

Molecular Structure Analysis

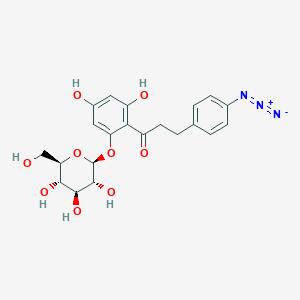

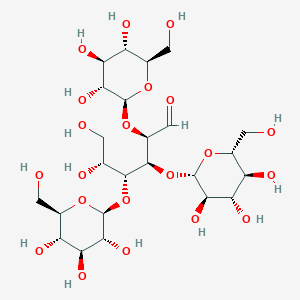

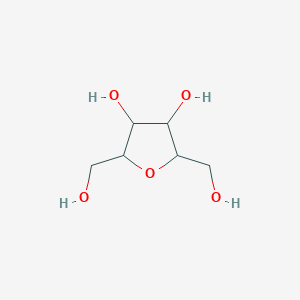

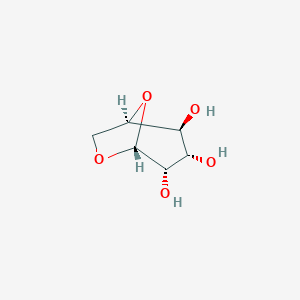

The molecular structure of cellopentaose is characterized by its β-1,4-glycosidic linkages, forming a linear chain that influences its physical and chemical properties. High-resolution crystal structures have elucidated how cellopentaose and other cellooligosaccharides bind within the tunnels of cellobiohydrolases, revealing the enzyme-substrate interactions crucial for cellulose degradation. These structures provide insights into the enzyme's mode of action, emphasizing the directional and orientational specificity of the binding process (Divne et al., 1998).

Chemical Reactions and Properties

Cellopentaose participates in a variety of chemical reactions, notably enzymatic hydrolysis, which plays a pivotal role in cellulose degradation. The enzyme cellobiose:quinone oxidoreductase, for instance, oxidizes cellopentaose among other cellooligosaccharides, demonstrating the specificity and versatility of enzymes targeting cellulose oligomers. This process is essential for the biological breakdown of cellulose into smaller, utilizable sugar units (Westermark & Eriksson, 1975).

Physical Properties Analysis

The physical properties of cellopentaose, including its solubility, diffusional motion, and interaction with water, have been extensively studied through molecular dynamics simulations. These studies reveal how the degree of polymerization affects the oligosaccharide's behavior in aqueous solutions, providing a foundation for understanding the solvation and mobility of cellulose oligomers at the molecular level (Umemura et al., 2004).

Chemical Properties Analysis

The chemical behavior of cellopentaose, particularly its enzymatic degradation, offers profound insights into cellulose bioconversion processes. Research on the kinetics of phosphorolytic and hydrolytic cleavage of cellopentaose by various enzymes underscores the complexity of cellulose deconstruction, revealing the efficiency and specificity of enzymatic activities toward different cellooligosaccharides (Zhang & Lynd, 2004).

科学的研究の応用

Food Industry

- Field : Food Science

- Application : Cellopentaose has potential as a food additive due to its prebiotic properties . Prebiotics promote immune-modulatory health effects by influencing the gut microbiome composition .

Enzyme Substrate

- Field : Biochemistry

- Application : Cellopentaose can be used as a substrate for certain types of enzymes .

Cellulose Hydrolysis

- Field : Microbiology

- Application : Cellopentaose, along with other cellooligosaccharides like cellotriose and cellotetraose, can induce the genes encoding cellobiohydrolases in the basidiomycete Phanerochaete chrysosporium .

Defined Synthesis of Cellotriose

- Field : Applied Microbiology and Biotechnology

- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .

- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

Prebiotic

- Field : Food Science

- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .

Lignocellulose Degradation

Defined Synthesis of Cellotriose

- Field : Applied Microbiology and Biotechnology

- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .

- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .

Prebiotic

- Field : Food Science

- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .

Lignocellulose Degradation

特性

CAS番号 |

2240-27-9 |

|---|---|

製品名 |

Cellopentaose |

分子式 |

C₃₀H₅₂O₂₆ |

分子量 |

666.6 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |

InChIキー |

MUIAGSYGABVSAA-XHFFWFORSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

同義語 |

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)